molecular formula C15H24ClN3O3 B1446176 H-Lys-Phe-OH . HCl CAS No. 4078-58-4

H-Lys-Phe-OH . HCl

Cat. No. B1446176
CAS RN: 4078-58-4
M. Wt: 329.82 g/mol
InChI Key: BETNMOMENGHZHK-QNTKWALQSA-N
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Description

“H-Lys-Phe-OH . HCl” is a peptide compound . It exerts a remarkable Angiotensin-converting Enzyme (ACE) and renin-inhibitory activity . It’s also known as L-Lysyl-L-phenylalanine hydrochloride .


Synthesis Analysis

The synthesis of peptides like “H-Lys-Phe-OH . HCl” often involves protecting certain amino and carboxyl groups during the process . The carboxyl groups are protected by ester formation and amino groups are protected by the formation of their tert-butoxycarbonyl amide derivatives . A detailed mechanism for the formation of a peptide link between an amino acid with a protected amino group and an amino acid with a protected carboxyl group using dicyclohexylcarbodiimide is described .


Molecular Structure Analysis

The molecular formula of “H-Lys-Phe-OH . HCl” is C15H24ClN3O3 . Its average mass is 329.822 Da and its monoisotopic mass is 329.150604 Da .


Chemical Reactions Analysis

“H-Lys-Phe-OH . HCl” shows remarkable ACE- and renin-inhibitory activity . This suggests that it may interact with these enzymes in the body, potentially altering their activity.


Physical And Chemical Properties Analysis

The molecular weight of “H-Lys-Phe-OH . HCl” is 329.83 . Its molecular formula is C15H23N3O3·HCl .

Safety And Hazards

While specific safety and hazard information for “H-Lys-Phe-OH . HCl” was not found, it’s important to handle all chemicals with care. Always use personal protective equipment and avoid dust formation .

Future Directions

Peptides like “H-Lys-Phe-OH . HCl” have potential applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif, which “H-Lys-Phe-OH . HCl” contains, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Relevant Papers A paper titled “Synthesis of H-Lys-Lys-Gly-OH Tripeptide and Study of Its Acute Toxicity” discusses the synthesis of a tripeptide containing the amino acids lysine (Lys) and glycine . Another paper titled “The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine” discusses the use of the Phe-Phe motif in nanomedicine .

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3.ClH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETNMOMENGHZHK-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Lys-Phe-OH.HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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